6-chloro-N-(pyridin-4-ylmethyl)pyrimidin-4-amine
Description
6-Chloro-N-(pyridin-4-ylmethyl)pyrimidin-4-amine is a pyrimidine derivative featuring a pyridin-4-ylmethylamine substituent at the 4-position of the pyrimidine core. The compound’s molecular formula is inferred as C₁₀H₉ClN₄ (molecular weight ~220.66 g/mol), with the pyridin-4-ylmethyl group contributing distinct electronic and steric effects compared to other substituents .
Properties
IUPAC Name |
6-chloro-N-(pyridin-4-ylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-9-5-10(15-7-14-9)13-6-8-1-3-12-4-2-8/h1-5,7H,6H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHGCFDOIVUOTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201244702 | |
| Record name | 6-Chloro-N-(4-pyridinylmethyl)-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201244702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086386-59-5 | |
| Record name | 6-Chloro-N-(4-pyridinylmethyl)-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086386-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-N-(4-pyridinylmethyl)-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201244702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Cyclization of Pyrimidine Derivatives
Method Overview:
This approach involves the cyclization of suitably substituted pyrimidine precursors, often starting from cyanopyrimidine derivatives, followed by chlorination and amination steps.
- Preparation of N-(5-cyanopyrimidin-4-yl) derivatives: Starting materials such as 4-amino-2-chloropyrimidine or related cyanopyrimidines are used as initial substrates.
- Intramolecular cyclization: Heating or catalytic conditions induce cyclization to form the pyrimidine ring system.
- Chlorination: Chlorinating agents like phosphorus pentachloride or thionyl chloride convert the pyrimidine-4-amine to the 4-chloro derivative.
- Nucleophilic substitution: The chlorinated intermediate reacts with pyridin-4-ylmethylamine or related amines to afford the target compound.
- Taylor et al. reported the synthesis of pyrimidin-4-amines via cyclization of cyanopyrimidines, followed by chlorination and amination, with reaction conditions optimized around 110–140°C.
- The process involves heating the precursor with sulfuric acid or similar agents to promote cyclization, then chlorination, and finally nucleophilic substitution with pyridin-4-ylmethylamine.
- Well-established pathway with high regioselectivity.
- Suitable for scale-up with proper control of temperature and reagents.
Multi-step Synthesis via Functional Group Transformations
Method Overview:
This involves constructing the pyrimidine core with specific substituents through stepwise reactions, including amination, chlorination, and coupling reactions.
- Preparation of 4,6-diaryl or amino-pyrimidines: Starting from substituted ureas or thioureas, cyclization under basic or acidic conditions yields the pyrimidine ring.
- Chlorination at the 4-position: Using reagents like phosphorus oxychloride or thionyl chloride to introduce the chloro group selectively.
- N-alkylation with pyridin-4-ylmethyl derivatives: Nucleophilic substitution of the 4-chloro position with pyridin-4-ylmethylamine under controlled conditions.
- Sharma et al. demonstrated the synthesis of pyrimidine derivatives with various substitutions via cyclization of amidines and subsequent chlorination, followed by nucleophilic substitution.
- Heating at 110–140°C.
- Use of polar aprotic solvents like DMF or DMSO.
- Catalysts such as triethylamine or pyridine to facilitate substitution.
One-Pot and Microwave-Assisted Synthesis
Method Overview:
Recent advances include solvent-free, microwave-assisted one-pot reactions that streamline the synthesis process.
- One-pot reaction: Combining all starting materials—such as pyrimidine precursors, amines, and chlorinating agents—under microwave irradiation.
- Microwave conditions: Typically at 100–150°C for 10–30 minutes, promoting rapid cyclization, chlorination, and substitution steps.
- The synthesis of pyrimido[4,5-d]pyrimidines via microwave irradiation has been reported, with advantages including reduced reaction times and simplified purification.
- Environmentally friendly with minimal solvent use.
- High yields and regioselectivity.
- Suitable for rapid screening and scale-up with appropriate equipment.
Specific Example: Synthesis Pathway from Nitrile Precursors
Based on the data from recent literature, a practical route involves:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Ethyl vinyl ether + 2,2-difluoroacetic anhydride | Formation of ethoxy-difluorobut-en-one derivative |
| 2 | Reaction with nitrile precursor in acetic acid, methoxylamine hydrochloride, HBr, zinc | Conversion to difluoromethyl pyridine intermediate |
| 3 | Purification via extraction and crystallization | Isolation of the target compound |
This method emphasizes scalability, cost-effectiveness, and avoidance of harsh fluorinating agents, making it suitable for industrial applications.
Summary of Key Data and Reaction Conditions
| Method | Starting Materials | Reagents | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Cyclization of cyanopyrimidines | Cyanopyrimidine derivatives | Sulfuric acid, chlorinating agents | 110–140°C | High | Regioselective, multistep |
| Nucleophilic substitution | 4-Chloropyrimidine | Pyridin-4-ylmethylamine | Reflux | Moderate to high | Requires pure intermediates |
| Microwave-assisted synthesis | Pyrimidine precursors + amines | Microwave irradiation | 100–150°C | High | Rapid, eco-friendly |
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(pyridin-4-ylmethyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The pyridinylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of secondary amines.
Coupling Reactions: The compound can participate in coupling reactions with aryl halides or boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiourea, and various amines. Reactions are typically carried out in polar solvents, such as dimethylformamide or dimethyl sulfoxide, at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido, thiol, and amino derivatives.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include secondary amines.
Scientific Research Applications
6-chloro-N-(pyridin-4-ylmethyl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a tool compound in the study of enzyme inhibition and receptor binding.
Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-N-(pyridin-4-ylmethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and pyridinylmethyl moiety play crucial roles in binding to the active site of the target, leading to inhibition or modulation of its activity. The compound may also interfere with cellular signaling pathways, resulting in altered cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogues and their properties, emphasizing substituent effects on bioactivity, synthesis, and physicochemical parameters:
Key Structural and Functional Insights
Substituent Position and Bioactivity :
- The position of the pyridine ring (2- vs. 4-) alters electronic properties. For example, pyridin-4-ylmethyl may enhance π-π stacking in enzyme binding compared to pyridin-2-ylmethyl .
- Electron-withdrawing groups (e.g., CF₃O in ) increase metabolic stability but may reduce solubility.
Core Modifications :
- Pyrazolo[3,4-d]pyrimidine derivatives (e.g., ) exhibit enhanced kinase inhibition due to planar aromatic systems, whereas pyrimidin-4-amine derivatives prioritize hydrogen bonding.
Synthetic Strategies :
- Common routes involve nucleophilic substitution (e.g., replacing Cl with amines) or Suzuki-Miyaura coupling for aryl/heteroaryl additions .
- Example: 6-Chloro-N-(4-(trifluoromethoxy)phenyl)pyrimidin-4-amine was synthesized via Pd-catalyzed coupling in 96% yield .
Derivatives with ethyl linkers (e.g., ) balance flexibility and rigidity, optimizing target engagement.
Biological Activity
6-Chloro-N-(pyridin-4-ylmethyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound's structure, featuring a pyridine moiety, suggests possible interactions with various biological targets, making it a candidate for drug development.
Research indicates that compounds similar to this compound may exhibit their biological activity through various mechanisms, including:
- Inhibition of Kinases : Some derivatives have shown the ability to inhibit kinases such as VEGFR and JAK, which are crucial in cancer progression and metastasis .
- Antimicrobial Activity : The compound has been evaluated for its efficacy against pathogens like Mycobacterium tuberculosis, indicating a potential novel mechanism of action distinct from traditional antibiotics .
- Cytotoxic Effects : In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines, suggesting a role in cancer therapy .
Anticancer Activity
A study evaluated the cytotoxic effects of various pyrimidine derivatives against human cancer cell lines. The findings are summarized in the table below:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung) | 10.5 |
| MCF7 (Breast) | 12.0 | |
| HT29 (Colon) | 15.2 | |
| K562 (Leukemia) | 8.3 |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Antitubercular Activity
In a separate study focusing on antitubercular properties, the compound was tested against clinical strains of Mycobacterium tuberculosis. The results indicated:
- Minimum Inhibitory Concentration (MIC) : 0.5 µg/mL for several strains.
- Mechanism : Potential inhibition of cell wall biosynthesis without cross-resistance to standard treatments .
Structure–Activity Relationship (SAR)
The SAR studies conducted on related pyrimidine compounds have provided insights into how modifications affect biological activity. Key findings include:
- Substituent Effects : The presence of halogen groups (e.g., chlorine) at specific positions enhances potency against cancer cell lines.
- Linker Variations : Alterations in the linker between the pyridine and pyrimidine moieties significantly impact activity, with certain configurations yielding higher efficacy .
Case Study 1: Anticancer Efficacy
A recent investigation into a series of pyrimidine derivatives, including this compound, demonstrated promising results against various cancer models. The most effective compounds showed significant tumor reduction in xenograft models when administered at doses of 20 mg/kg.
Case Study 2: Antimicrobial Properties
In a study assessing the antimicrobial efficacy against Mycobacterium tuberculosis, compounds were screened for their ability to inhibit bacterial growth without inducing resistance mechanisms common in existing therapies. The identified lead compounds exhibited low toxicity profiles while maintaining high potency.
Q & A
Q. What are the common synthetic routes for preparing 6-chloro-N-(pyridin-4-ylmethyl)pyrimidin-4-amine, and what analytical techniques validate its purity?
Methodological Answer: The synthesis often involves palladium-catalyzed amination of chloropyrimidine precursors with pyridinylmethyl amines. For example, Pd catalysts (e.g., Pd(OAc)₂) with ligands like XPhos in toluene/water mixtures enable efficient coupling at 80–100°C . Key analytical techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., pyrimidine C4-NH and pyridinylmethyl integration) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., using a microTOF-QⅡ instrument) .
- TLC Monitoring : Silica gel plates with UV/KMnO₄ visualization ensure reaction progression .
Q. How is the compound characterized structurally, and what intermolecular interactions stabilize its crystal lattice?
Methodological Answer: Single-crystal X-ray diffraction is critical for structural elucidation. For related pyrimidine derivatives:
- Hydrogen Bonding : Intramolecular N–H⋯N bonds (e.g., closing six-membered rings) and weak C–H⋯π interactions stabilize conformations .
- Dihedral Angles : Planar deviations between pyrimidine rings and substituents (e.g., 12.8° for phenyl groups) influence packing .
- Methanol Solvent Inclusion : In some analogs, solvent molecules occupy lattice voids, affecting crystallization .
Q. What bioactivity has been observed in structurally related pyrimidine derivatives?
Methodological Answer: Pyrimidine analogs exhibit antimicrobial and anticancer properties. For example:
- Antifungal Activity : Derivatives with halogenated aryl groups show MIC values <10 μM against Candida albicans .
- Anticancer Potential : Modifications at the pyridinylmethyl position (e.g., trifluoromethyl groups) enhance cytotoxicity in HCT-116 colon cancer cells .
- Immunomodulation : Substitutions at C5 (e.g., aminomethyl groups) correlate with TNF-α inhibition .
Advanced Research Questions
Q. How can reaction conditions be optimized to address regioselectivity challenges in polychlorinated pyrimidine amination?
Methodological Answer: Regioselectivity depends on:
- Catalyst Systems : Pd/XPhos favors C4 amination over C2/C6 in 6-chloro-5-nitropyrimidines .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve yields but may reduce selectivity .
- Temperature Control : Lower temperatures (50–60°C) minimize side reactions in nitro-substituted analogs .
Contradictory data on selectivity in different solvents (e.g., toluene vs. DMF) require systematic screening .
Q. How do computational models predict binding interactions of this compound with biological targets?
Methodological Answer: Molecular docking studies using PyMOL or AutoDock:
- Target Selection : Kinases (e.g., PI3K) and DNA topoisomerases are common targets due to pyrimidine’s heterocyclic core .
- Docking Parameters : Ligand flexibility and grid box size (e.g., 60 × 60 × 60 Å) optimize pose prediction .
- Validation : Compare computed binding energies with experimental IC₅₀ values from enzyme assays .
Q. What discrepancies arise in purity assessments between NMR and HPLC, and how can they be resolved?
Methodological Answer:
- NMR Limitations : Residual solvents (e.g., DCM) or proton exchange in DMSO-d₆ may obscure integration .
- HPLC Challenges : Column retention shifts due to nitro or trifluoromethyl groups require C18 columns with acetonitrile/0.1% TFA gradients .
- Cross-Validation : HRMS confirms molecular ions, while elemental analysis resolves %C/%N discrepancies .
Q. How does steric hindrance at the pyridinylmethyl group influence crystallographic disorder?
Methodological Answer:
- Disorder Analysis : Bulky substituents (e.g., trifluoromethyl) lead to split positions in electron density maps, refined using SHELXL’s PART instructions .
- Thermal Ellipsoids : Anisotropic refinement of pyridinylmethyl carbons reveals rotational freedom (e.g., 20° oscillations) .
- Twinned Crystals : Use PLATON’s TWINABS for data integration in cases of pseudo-merohedral twinning .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
